molecular formula C23H20BrN3OS B2925593 3-(4-bromophenyl)-5-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 394229-64-2

3-(4-bromophenyl)-5-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B2925593
CAS RN: 394229-64-2
M. Wt: 466.4
InChI Key: POKYFHULMBELKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-5-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C23H20BrN3OS and its molecular weight is 466.4. The purity is usually 95%.
BenchChem offers high-quality 3-(4-bromophenyl)-5-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromophenyl)-5-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Molecular Interactions

The compound has been studied for its crystal structure and molecular interactions, highlighting the importance of intramolecular hydrogen bonds in its crystal packing. The structure exhibits a three-dimensional network formed by C—H⋯O and N—H⋯S chains, further extended through C—H•••Cg interactions. Hirshfeld surface analysis reveals detailed insights into the nature of intermolecular contacts, emphasizing the significance of individual interactions to the molecular surface (Kumara et al., 2017).

Formation and Structural Analysis

Research also focuses on the formation of related compounds through cyclocondensation reactions, exploring their spectroscopic characterization and the structural implications of different combinations of hydrogen bonds that link molecules into ribbons or sheets. This foundational work aids in understanding the molecular geometry and potential applications based on structural attributes (Mahesha et al., 2021).

Nonlinear Optical Properties

Studies on similar molecules have identified nonlinear optical properties, attributed to small energy gaps between frontier molecular orbitals. This research suggests potential applications in optical devices and materials science, where the molecular structure significantly influences the optical behavior (Tamer et al., 2015).

Antimicrobial Activity

The antimicrobial potential of derivatives has been extensively explored, with synthesized compounds displaying significant activity against various bacterial strains. This aspect of research underlines the potential of pyrazole carbothioamide derivatives in developing new antimicrobial agents (Shah, 2017).

Molecular Docking and Anticancer Activity

Recent studies have also ventured into molecular docking and in vitro anticancer activity evaluations, showcasing some compounds' ability to exhibit potent anticancer activity against specific cell lines. These findings highlight the therapeutic potential of pyrazole derivatives in cancer treatment, underscoring the importance of molecular structure in drug design and discovery (Sahu et al., 2021).

properties

IUPAC Name

5-(4-bromophenyl)-3-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3OS/c1-28-20-13-9-17(10-14-20)22-15-21(16-7-11-18(24)12-8-16)26-27(22)23(29)25-19-5-3-2-4-6-19/h2-14,22H,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKYFHULMBELKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-5-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

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